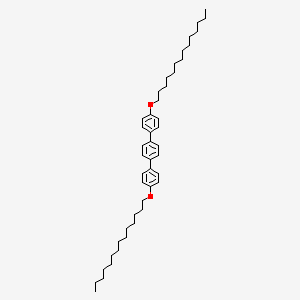
1,4-Bis(4-tetradecoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-tetradecoxyphenyl)benzene: is an organic compound characterized by its unique structure, which includes two tetradecoxyphenyl groups attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-tetradecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-tetradecoxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-tetradecoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens can be introduced into the benzene ring using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-tetradecoxyphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-tetradecoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Additionally, its unique structure allows it to form stable complexes with various metal ions, which can be exploited in catalysis and material science applications.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(4-tetradecoxyphenyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-phenylethynyl)benzene: Known for its application in liquid crystal compositions.
1,4-Bis(4-pyridylethynyl)benzene: Exhibits unique aggregation-induced emission properties.
1,4-Bis(4-phenoxybenzoyl)benzene: Used in the synthesis of advanced polymers.
The uniqueness of this compound lies in its long alkoxy chains, which impart distinct physical and chemical properties, making it suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
484039-29-4 |
|---|---|
Molekularformel |
C46H70O2 |
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
1,4-bis(4-tetradecoxyphenyl)benzene |
InChI |
InChI=1S/C46H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-47-45-35-31-43(32-36-45)41-27-29-42(30-28-41)44-33-37-46(38-34-44)48-40-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-38H,3-26,39-40H2,1-2H3 |
InChI-Schlüssel |
YFCWLCTTWQLKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


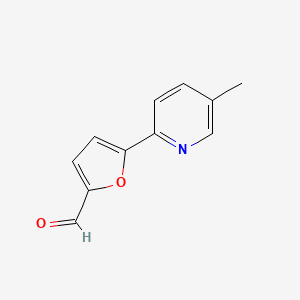
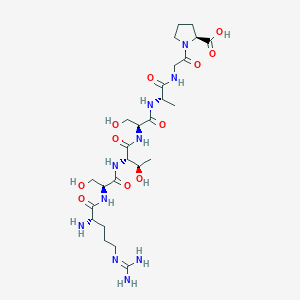
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
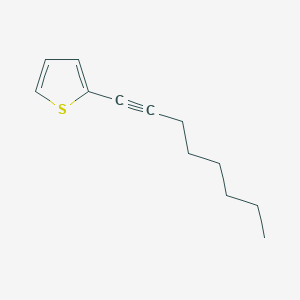

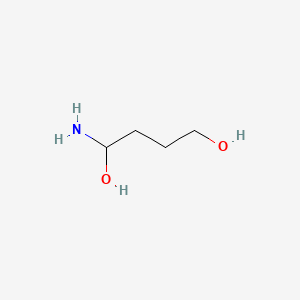
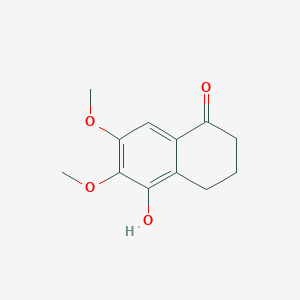


![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
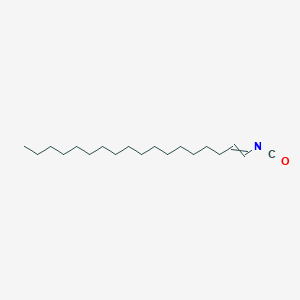

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
